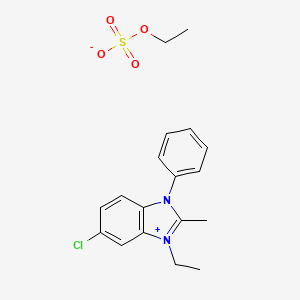
(2,4-dinitrophenyl)(pentafluorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dinitrophenyl)(pentafluorophenyl)amine, also known as DNPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNPPF is a versatile molecule that can be used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
(2,4-dinitrophenyl)(pentafluorophenyl)amine has been used in various scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. In organic synthesis, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been used as a reagent for the synthesis of various organic compounds such as amides, esters, and carboxylic acids. In biochemistry, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been used as a fluorescent probe for the detection of amino acids and peptides. In medicinal chemistry, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been used as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of (2,4-dinitrophenyl)(pentafluorophenyl)amine is not well understood. However, it is believed that (2,4-dinitrophenyl)(pentafluorophenyl)amine acts as a fluorescent probe by binding to amino acids and peptides, which results in a change in the fluorescence intensity. This change in fluorescence intensity can be used to detect the presence of amino acids and peptides in biological samples.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)(pentafluorophenyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2,4-dinitrophenyl)(pentafluorophenyl)amine is not toxic to cells and does not affect cell viability. Furthermore, (2,4-dinitrophenyl)(pentafluorophenyl)amine has been shown to be stable in biological samples, which makes it a suitable fluorescent probe for the detection of amino acids and peptides in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-dinitrophenyl)(pentafluorophenyl)amine has several advantages for lab experiments. Firstly, it is a stable molecule that can be easily synthesized and purified. Secondly, it is a fluorescent probe that can be used to detect the presence of amino acids and peptides in biological samples. However, (2,4-dinitrophenyl)(pentafluorophenyl)amine has some limitations. Firstly, it has not been extensively studied for its biochemical and physiological effects. Secondly, its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the study of (2,4-dinitrophenyl)(pentafluorophenyl)amine. Firstly, more research is needed to understand the mechanism of action of (2,4-dinitrophenyl)(pentafluorophenyl)amine. Secondly, more studies are needed to investigate the biochemical and physiological effects of (2,4-dinitrophenyl)(pentafluorophenyl)amine. Thirdly, (2,4-dinitrophenyl)(pentafluorophenyl)amine can be used as a potential drug candidate for the treatment of various diseases, and more research is needed to explore its therapeutic potential. Fourthly, (2,4-dinitrophenyl)(pentafluorophenyl)amine can be used as a fluorescent probe for the detection of other biomolecules such as nucleic acids and lipids, and more research is needed to explore its potential applications in this field. Finally, (2,4-dinitrophenyl)(pentafluorophenyl)amine can be modified to improve its properties such as solubility and selectivity, and more research is needed to explore these modifications.
Métodos De Síntesis
(2,4-dinitrophenyl)(pentafluorophenyl)amine can be synthesized by reacting 2,4-dinitrofluorobenzene with pentafluorobenzene in the presence of a strong base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the fluoride ion from the pentafluorobenzene attacks the nitro group of 2,4-dinitrofluorobenzene. The resulting product is (2,4-dinitrophenyl)(pentafluorophenyl)amine, which can be purified by recrystallization.
Propiedades
IUPAC Name |
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5N3O4/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-2-1-4(19(21)22)3-6(5)20(23)24/h1-3,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCWRGCABXZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)

![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)

![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
